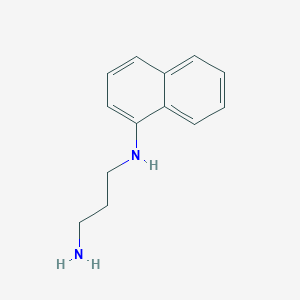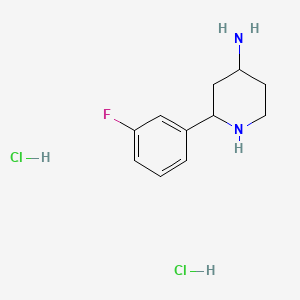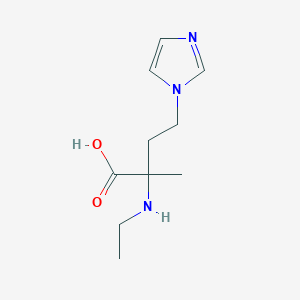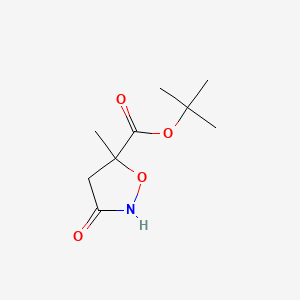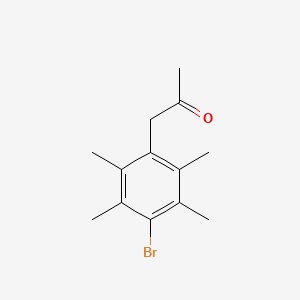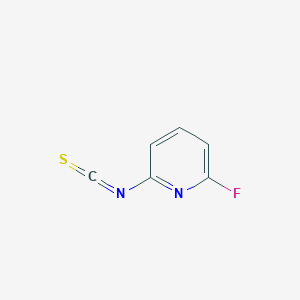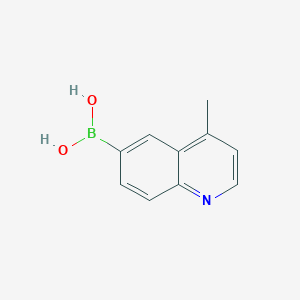
(4-Methylquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylquinolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often involves the reaction of borate esters with organometallic reagents. For this compound, the process may involve the reaction of 4-methylquinoline with a boron-containing reagent under controlled conditions to yield the desired boronic acid derivative .
Análisis De Reacciones Químicas
Types of Reactions: (4-Methylquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester.
Reduction: Formation of boronic acid derivatives.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions include boronic acid esters, reduced boronic acid derivatives, and various cross-coupled products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(4-Methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Methylquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to act as a mild electrophile in various chemical reactions.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (4-Methylquinolin-6-yl)boronic acid is unique due to its quinoline structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C10H10BNO2 |
|---|---|
Peso molecular |
187.00 g/mol |
Nombre IUPAC |
(4-methylquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6,13-14H,1H3 |
Clave InChI |
JDPJPBUIGUMEQP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=CN=C2C=C1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


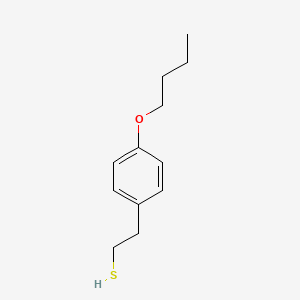
![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
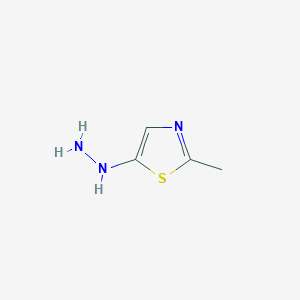
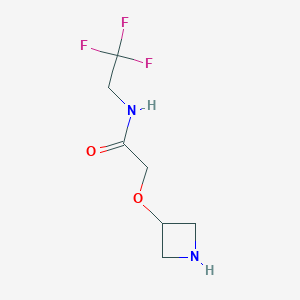
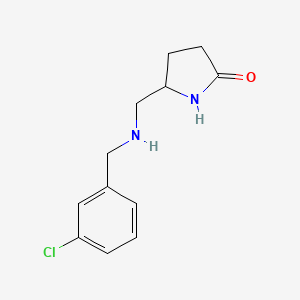
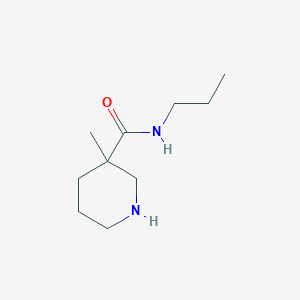
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)
